REACTION_CXSMILES
|
[OH:1][C:2]([CH3:24])([CH3:23])[CH2:3][O:4][CH2:5][C:6]1[N:11]=[C:10]([NH:12]C(=O)OCC2C=CC=CC=2)[CH:9]=[CH:8][CH:7]=1.[H][H]>CO.[Pd]>[NH2:12][C:10]1[N:11]=[C:6]([CH2:5][O:4][CH2:3][C:2]([CH3:24])([OH:1])[CH3:23])[CH:7]=[CH:8][CH:9]=1
|
Name
|
benzyl {6-[(2-hydroxy-2-methylpropoxy)methyl]pyridin-2-yl}carbamate
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
OC(COCC1=CC=CC(=N1)NC(OCC1=CC=CC=C1)=O)(C)C
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
119 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through CELITE
|
Type
|
WASH
|
Details
|
the CELITE was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-12% methanol/DCM, linear gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC(=N1)COCC(C)(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |